![molecular formula C14H11N3 B13055667 1-(5-Vinylpyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine](/img/structure/B13055667.png)
1-(5-Vinylpyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Vinylpyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine is a heterocyclic compound that features both pyridine and pyrrole rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Vinylpyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine typically involves the condensation of 2-methylpyridine with formaldehyde, followed by dehydration of the intermediate alcohol. This reaction is carried out at temperatures between 150–200°C in an autoclave . An alternative synthesis involves the reaction of acrylonitrile and acetylene below 130–140°C in the presence of organocobalt compounds as a catalyst .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. The use of continuous flow reactors and advanced purification techniques would be essential for maintaining high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
1-(5-Vinylpyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: 3-chloroperbenzoic acid (m-CPBA) in dichloromethane (CH₂Cl₂) is commonly used for oxidation reactions.
Substitution: Halogens and organometallic reagents are used under mild to moderate conditions to achieve substitution at the vinyl group.
Major Products
Applications De Recherche Scientifique
1-(5-Vinylpyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-(5-Vinylpyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Vinylpyridine: Shares the vinylpyridine moiety but lacks the pyrrolo[2,3-C]pyridine structure.
Pyrazolo[3,4-C]pyridines:
Uniqueness
1-(5-Vinylpyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine is unique due to its combined pyridine and pyrrole rings, which confer distinct chemical reactivity and biological activity. This dual-ring structure enhances its potential as a versatile building block in organic synthesis and its efficacy in biomedical applications.
Propriétés
Formule moléculaire |
C14H11N3 |
|---|---|
Poids moléculaire |
221.26 g/mol |
Nom IUPAC |
1-(5-ethenylpyridin-2-yl)pyrrolo[2,3-c]pyridine |
InChI |
InChI=1S/C14H11N3/c1-2-11-3-4-14(16-9-11)17-8-6-12-5-7-15-10-13(12)17/h2-10H,1H2 |
Clé InChI |
JDTYDLNCWXJDCJ-UHFFFAOYSA-N |
SMILES canonique |
C=CC1=CN=C(C=C1)N2C=CC3=C2C=NC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


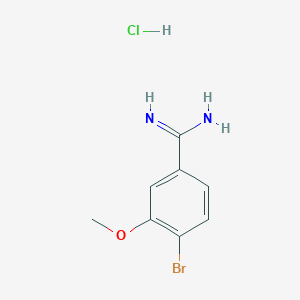
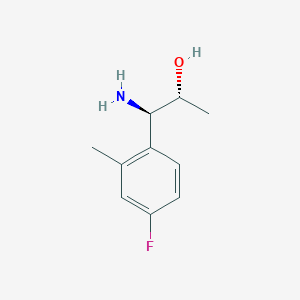
![(1R,2S)-1-Amino-1-[2-chloro-3-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13055597.png)

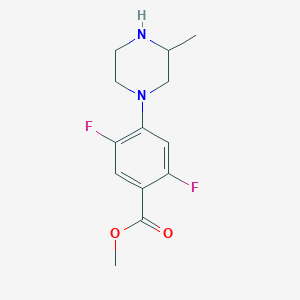

![3-(1H-Pyrrolo[2,3-C]pyridin-1-YL)isoquinolin-7-amine](/img/structure/B13055623.png)
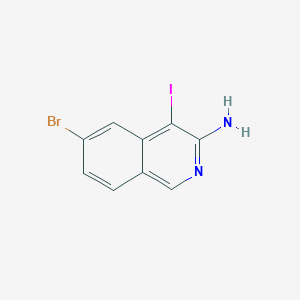
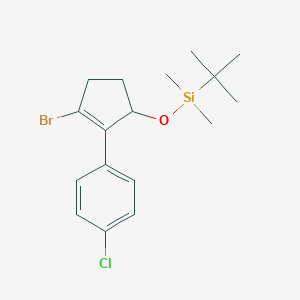
![methyl3-{2-[N'-methyl(4-methoxyphenyl)hydrazinesulfonyl]acetamido}thiophene-2-carboxylate](/img/structure/B13055637.png)
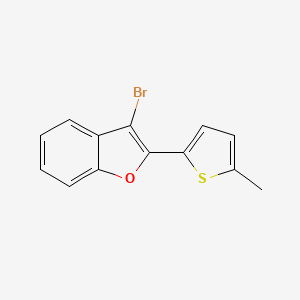
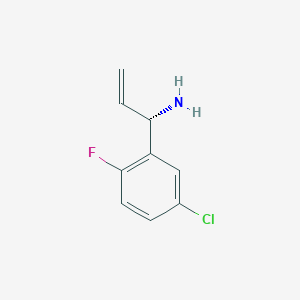
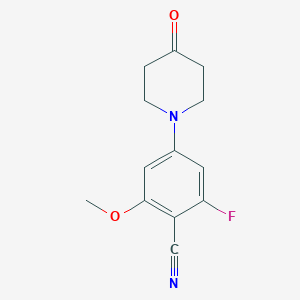
![4-[2-(Benzenesulfonyl)-2-chloroethyl]morpholinehydrochloride](/img/structure/B13055675.png)
